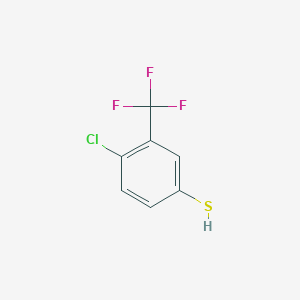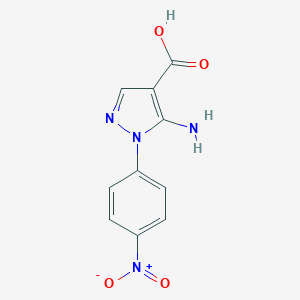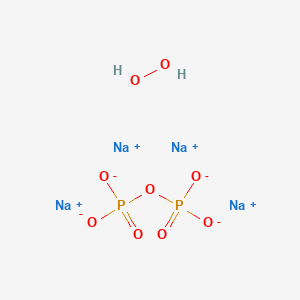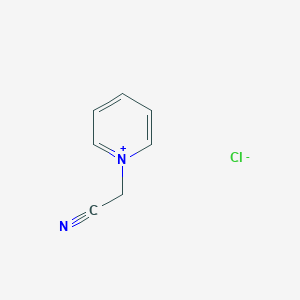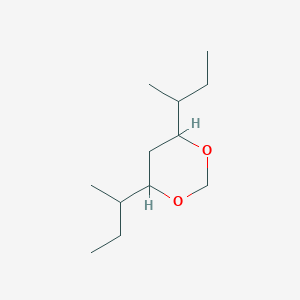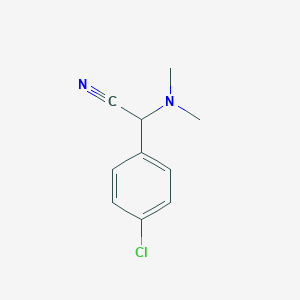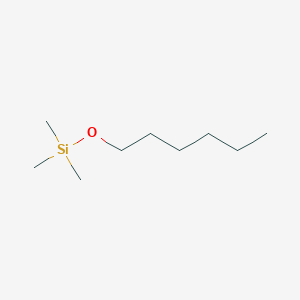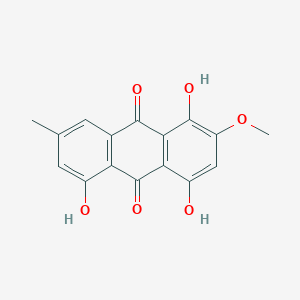
Xanthorine
Vue d'ensemble
Description
Xanthorin, as a term, does not directly correspond to a specific compound within the provided literature. However, the papers provided discuss various xanthone derivatives and related compounds, which may be relevant to the intended analysis of "Xanthorin." Xanthones are a class of oxygenated heterocycles known for their medicinal properties, with a tricyclic scaffold that can vary in biological activity depending on the substituents' nature and position . Xanthorrhizol, a related compound, is a sesquiterpenoid with noted anti-inflammatory and anti-carcinogenic properties . Xanthan gum, while not a xanthone derivative, is a polysaccharide with various industrial applications .
Synthesis Analysis
The synthesis of xanthone derivatives has been a subject of interest due to their biological activities. Historically, the synthesis has focused on fully aromatized xanthones, with less frequent reports on the more challenging partially saturated derivatives. Recent developments in synthetic methods have allowed for the construction of polysubstituted unsaturated xanthone cores, which may lead to further exploration of these compounds . Xanthan gum is biosynthesized by Xanthomonas campestris and involves the assembly of sugar nucleotide substrates and the decoration of pentasaccharide subunits .
Molecular Structure Analysis
Xanthones typically possess a tricyclic core with various degrees of saturation and substitution, which significantly influences their biological activity. The molecular structure of xanthorrhizol, for example, includes a sesquiterpenoid framework that has been shown to interact with multiple signaling pathways in anti-metastatic activity . The structure of xanthan gum is a high molecular weight polysaccharide with a backbone of D-glucosyl, D-mannosyl, and D-glucuronyl acid residues .
Chemical Reactions Analysis
The chemical reactivity of xanthone derivatives is closely related to their biological functions. Xanthorrhizol has been shown to inhibit the expression of enzymes like ornithine decarboxylase, cyclooxygenase-2, and inducible nitric oxide synthase, which are involved in inflammatory and carcinogenic processes . The interaction between xanthorrhizol and intracellular signaling molecules such as ERK, COX-2, and MMP-9 further illustrates the compound's involvement in complex chemical reactions within biological systems .
Physical and Chemical Properties Analysis
Xanthone derivatives exhibit a broad spectrum of physical and chemical properties due to their diverse structures. These properties are crucial for their biological activities and potential therapeutic applications. Xanthan gum, for instance, is known for its exceptional rheological properties, making it an effective stabilizer in various industries . The physical properties of xanthones, such as solubility and stability, are also important for their pharmacological effects and are influenced by the nature of their substituents .
Applications De Recherche Scientifique
Recherche anticancéreuse
La xanthorine a été identifiée comme un composé doté de propriétés anticancéreuses potentielles. Sa structure, appartenant à la famille des anthraquinones, est similaire à celle d’autres composés utilisés dans le développement d’agents chimiothérapeutiques. Le noyau trihydroxyanthracènedione de la this compound peut interférer avec le processus de réplication de l’ADN des cellules cancéreuses, ce qui conduit à l’apoptose ou à la mort cellulaire programmée .
Applications antibactériennes et antifongiques
Les propriétés pharmacologiques de la this compound s’étendent à ses activités antibactériennes et antifongiques. Des études ont montré que les anthraquinones peuvent perturber la synthèse de la paroi cellulaire des bactéries et des champignons, conduisant à leur mort. Cela fait de la this compound un candidat pour le développement de nouveaux antibiotiques et d’antifongiques .
Potentiel antioxydant
La structure de la this compound suggère qu’elle pourrait agir comme un antioxydant efficace. Les groupes hydroxyle présents dans sa structure moléculaire peuvent donner des électrons pour neutraliser les radicaux libres, qui sont des sous-produits nocifs du métabolisme cellulaire pouvant provoquer un stress oxydatif et des dommages aux cellules .
Propriétés anti-inflammatoires
La recherche a indiqué que les anthraquinones possèdent des propriétés anti-inflammatoires. La this compound pourrait potentiellement inhiber la production de cytokines pro-inflammatoires, réduisant ainsi l’inflammation et étant bénéfique dans le traitement des maladies inflammatoires .
Protection cardiovasculaire
Des composés aux effets antioxydants et anti-inflammatoires, comme la this compound, font l’objet de recherches pour leur potentiel de protection contre les maladies cardiovasculaires. En prévenant les dommages oxydatifs aux vaisseaux sanguins et en réduisant l’inflammation, la this compound pourrait contribuer à la santé cardiaque .
Applications dermatologiques
Étant donné ses propriétés antibactériennes potentielles, la this compound pourrait être utilisée pour traiter les infections cutanées. De plus, ses effets anti-inflammatoires pourraient la rendre utile dans le traitement d’affections comme l’eczéma ou le psoriasis .
Santé gastro-intestinale
Les anthraquinones sont connues pour leurs effets laxatifs, et la this compound pourrait être utilisée pour développer des traitements contre la constipation. Elle peut stimuler les muscles du tractus gastro-intestinal ou modifier l’absorption de l’eau et des électrolytes dans les intestins .
Effets neuroprotecteurs
Les propriétés antioxydantes de la this compound peuvent également la rendre utile en neuroprotection. En luttant contre le stress oxydatif, elle pourrait contribuer à la prévention des maladies neurodégénératives comme Alzheimer et Parkinson .
Orientations Futures
Mécanisme D'action
Xanthorin, also known as 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione, is an anthraquinone agent . The mechanism of action of Xanthorin involves several aspects, including its targets of action, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Mode of Action
As an anthraquinone agent , it may interact with its targets, leading to changes at the molecular and cellular levels.
Result of Action
As an anthraquinone agent , it is likely to exert a range of biological effects.
Analyse Biochimique
Biochemical Properties
Xanthorin is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules
Cellular Effects
Xanthorin has been suggested to have effects on various types of cells and cellular processes It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Xanthorin at different dosages in animal models are not well studied
Metabolic Pathways
Xanthorin is likely involved in certain metabolic pathways It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Propriétés
IUPAC Name |
1,4,5-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-7-11(8(17)4-6)16(21)12-9(18)5-10(22-2)15(20)13(12)14(7)19/h3-5,17-18,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLRIXZGBQOFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498507 | |
| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17526-15-7 | |
| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17526-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




